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molecular formula C12H16O4 B8640087 methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Cat. No. B8640087
M. Wt: 224.25 g/mol
InChI Key: DIXVAQSVTSCKEM-UHFFFAOYSA-N
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Patent
US06440961B1

Procedure details

A suspension of methyl 3-[4-benzyloxyphenyl)-2-ethoxypropanoate (3.7 g, 11.78 mmol; preparation 2) and 10% Pd-C (0.37 g) in ethyl acetate (50 mL) was stirred at 25° C. under 60 psi hydrogen pressure for 24 h. The catalyst was filtered and the solvent was evaporated under reduced pressure. The residue was chromatographed over silica gel using a mixture of ethyl acetate and pet. ether (2:8) as an eluent to afford the title compound (2.2 g, 84%) as an oil.
Name
methyl 3-[4-benzyloxyphenyl)-2-ethoxypropanoate
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.37 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH:16]([O:21][CH2:22][CH3:23])[C:17]([O:19][CH3:20])=[O:18])=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>C(OCC)(=O)C.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH:16]([O:21][CH2:22][CH3:23])[C:17]([O:19][CH3:20])=[O:18])=[CH:13][CH:14]=1

Inputs

Step One
Name
methyl 3-[4-benzyloxyphenyl)-2-ethoxypropanoate
Quantity
3.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(C(=O)OC)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.37 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel using
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and pet. ether (2:8) as an eluent

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC(C(=O)OC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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